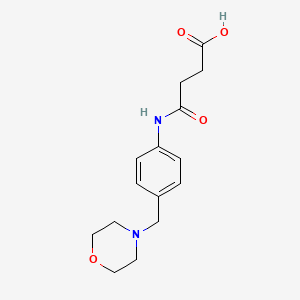

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid

Description

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid is a succinamic acid derivative characterized by a morpholine ring attached via a methylene linker to the para-position of a phenyl group, which is further connected to a succinamic acid moiety. Its molecular framework combines the hydrogen-bonding capabilities of the succinamic acid group with the electron-donating morpholine substituent, influencing both physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-[4-(morpholin-4-ylmethyl)anilino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c18-14(5-6-15(19)20)16-13-3-1-12(2-4-13)11-17-7-9-21-10-8-17/h1-4H,5-11H2,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWOCPDRYXLAHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901176803 | |

| Record name | Butanoic acid, 4-[[4-(4-morpholinylmethyl)phenyl]amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510764-94-0 | |

| Record name | Butanoic acid, 4-[[4-(4-morpholinylmethyl)phenyl]amino]-4-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510764-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-[[4-(4-morpholinylmethyl)phenyl]amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid typically involves a multi-step process. One common method starts with the reaction of 4-(morpholin-4-ylmethyl)aniline with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted morpholine or phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H20N2O4

- Molecular Weight : 292.34 g/mol

- Synonyms :

- N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid

- 4-(4-morpholin-4-ylmethylphenyl)butanedioic acid

Anticancer Research

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid has been studied for its anticancer properties. Research indicates that compounds with similar morpholine structures exhibit potential inhibitory effects on cancer cell proliferation. For instance, derivatives of this compound have shown activity against various cancer cell lines, suggesting that modifications of the morpholine moiety can enhance biological activity .

Inhibition of Protein Kinases

The compound has been implicated in the inhibition of specific protein kinases, which are crucial in cancer progression and other diseases. By targeting these kinases, N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid could serve as a lead compound for developing new therapeutic agents .

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and functions. Its ability to modify proteins can help elucidate mechanisms of action and pathways involved in various diseases. Researchers use it to probe protein structures and dynamics, contributing to a deeper understanding of cellular processes .

Enzyme Inhibition Studies

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid can act as an enzyme inhibitor, making it valuable for studying enzyme kinetics and mechanisms. This application is crucial for understanding metabolic pathways and developing drugs that target specific enzymes involved in disease states .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Methyl-2-nitrophenyl)succinamic Acid

- Substituents : A nitro group at the ortho position and a methyl group at the para position on the phenyl ring.

- Structural Features :

- Physicochemical Properties : Lower solubility compared to morpholine-containing derivatives due to the nitro group’s electron-withdrawing effect.

N-(3,5-Dichlorophenyl)succinamic Acid (NDPS)

- Substituents : Two chlorine atoms at meta positions on the phenyl ring.

- Metabolism : Undergoes cytochrome P450-mediated hydroxylation to form 2- and 3-hydroxysuccinamic acid metabolites, which are implicated in nephrotoxicity .

- Biological Activity : Demonstrates dose-dependent nephrotoxicity in rats, with oxidative metabolites contributing to renal damage .

N-(Benzothiazol-2-yl)-succinamic Acid Derivatives

N-(4-Methylphenylsulfonyl)succinamic Acid

- Substituents : Sulfonyl group at the para position.

- Conformation : The amide C=O and carboxyl C=O groups orient away from each other, contrasting with the synperiplanar arrangement in N-(4-methylphenyl)-succinamic acid .

- Crystal Packing : Layers formed via O–H⋯O and N–H⋯O hydrogen bonds along the bc plane .

Morpholine-Containing Analogues

N-(2-Morpholin-4-yl-phenyl)-succinamic Acid

- Substituents : Morpholine ring attached directly to the ortho position of the phenyl group.

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic Acid

- Substituents : Pyrrolidine ring (a 5-membered amine) instead of morpholine.

- Physicochemical Impact : Pyrrolidine’s lower polarity compared to morpholine may enhance lipophilicity and membrane permeability .

Comparative Data Table

*Calculated based on molecular formula C14H18N2O4.

Key Structural and Functional Insights

- Morpholine vs.

- Substituent Position : Para-substituted derivatives (e.g., morpholinylmethyl) exhibit greater steric flexibility than ortho-substituted analogues, influencing molecular interactions .

- Metabolic Pathways : Chlorinated and nitro-substituted succinamic acids undergo oxidative metabolism, whereas morpholine-containing derivatives may exhibit different metabolic stability due to the morpholine ring’s resistance to oxidation .

Biological Activity

N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid is a compound of interest due to its potential biological activities. It features a morpholine ring, which is known for its pharmacological properties, and a succinamide structure that may contribute to its activity in various biological systems. The molecular formula of this compound is CHNO, with a molecular weight of approximately 292.34 g/mol .

The biological activity of N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific kinases, particularly ACK1 (also known as TNK2). Inhibiting ACK1 can affect several signaling pathways involved in cancer progression and inflammation.

Case Studies and Research Findings

-

Inhibition of ACK1 Kinase Activity

- In studies, N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid demonstrated significant inhibition of ACK1 kinase activity. The compound showed an IC value of 35 nM in NCI-H1703 human non-small-cell lung cancer cells, indicating potent activity in a cellular context .

- The mechanism involves blocking the phosphorylation of target proteins, which is crucial for cancer cell proliferation and survival.

-

Anticancer Properties

- Research has indicated that derivatives of similar compounds exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. The structure-activity relationship (SAR) studies suggest that modifications to the morpholine or succinamide moieties can enhance efficacy against various cancer cell lines .

- Anti-inflammatory Effects

Comparative Biological Activity

| Compound Name | IC (nM) | Biological Activity Description |

|---|---|---|

| N-(4-Morpholin-4-ylmethyl-phenyl)-succinamic acid | 35 | Inhibits ACK1 kinase in cancer cells |

| Bosutinib | ~110 | Src/Abl kinase inhibitor, also inhibits ACK1 |

| Oleanolic Acid Derivatives | 8.28 - 40.74 | Exhibited antibacterial and anti-inflammatory activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.